Cas no 2248318-02-5 (1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-(tert-butylsulfamoyl)-4-methoxybenzoate)

1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-(tert-butylsulfamoyl)-4-methoxybenzoate 化学的及び物理的性質
名前と識別子
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- 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-(tert-butylsulfamoyl)-4-methoxybenzoate
- EN300-6523989
- 2248318-02-5
-
- インチ: 1S/C20H20N2O7S/c1-20(2,3)21-30(26,27)16-11-12(9-10-15(16)28-4)19(25)29-22-17(23)13-7-5-6-8-14(13)18(22)24/h5-11,21H,1-4H3
- InChIKey: SZXUFUQJHAWGKD-UHFFFAOYSA-N
- ほほえんだ: S(C1C=C(C(=O)ON2C(C3C=CC=CC=3C2=O)=O)C=CC=1OC)(NC(C)(C)C)(=O)=O
計算された属性
- せいみつぶんしりょう: 432.09912215g/mol
- どういたいしつりょう: 432.09912215g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 8
- 重原子数: 30
- 回転可能化学結合数: 7
- 複雑さ: 775
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.6
- トポロジー分子極性表面積: 128Ų
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-(tert-butylsulfamoyl)-4-methoxybenzoate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-6523989-5.0g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-(tert-butylsulfamoyl)-4-methoxybenzoate |
2248318-02-5 | 5g |
$1240.0 | 2023-05-31 | ||
Enamine | EN300-6523989-0.5g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-(tert-butylsulfamoyl)-4-methoxybenzoate |
2248318-02-5 | 0.5g |
$410.0 | 2023-05-31 | ||
Enamine | EN300-6523989-2.5g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-(tert-butylsulfamoyl)-4-methoxybenzoate |
2248318-02-5 | 2.5g |
$838.0 | 2023-05-31 | ||
Enamine | EN300-6523989-10.0g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-(tert-butylsulfamoyl)-4-methoxybenzoate |
2248318-02-5 | 10g |
$1839.0 | 2023-05-31 | ||
Enamine | EN300-6523989-1.0g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-(tert-butylsulfamoyl)-4-methoxybenzoate |
2248318-02-5 | 1g |
$428.0 | 2023-05-31 | ||
Enamine | EN300-6523989-0.25g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-(tert-butylsulfamoyl)-4-methoxybenzoate |
2248318-02-5 | 0.25g |
$393.0 | 2023-05-31 | ||
Enamine | EN300-6523989-0.1g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-(tert-butylsulfamoyl)-4-methoxybenzoate |
2248318-02-5 | 0.1g |
$376.0 | 2023-05-31 | ||
Enamine | EN300-6523989-0.05g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-(tert-butylsulfamoyl)-4-methoxybenzoate |
2248318-02-5 | 0.05g |
$359.0 | 2023-05-31 |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-(tert-butylsulfamoyl)-4-methoxybenzoate 関連文献
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Rutusmita Mishra,Neeladrisingha Das,Ritu Varshney,Kriti Juneja,Debabrata Sircar,Partha Roy Food Funct., 2021,12, 6603-6625
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Xiaoyan Xu,Jun Zhang,Hongguang Xia Org. Biomol. Chem., 2018,16, 1227-1241
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4. Characterization of DcsC, a PLP-independent racemase involved in the biosynthesis of d-cycloserine†David Dietrich,Marco J. van Belkum,John C. Vederas Org. Biomol. Chem., 2012,10, 2248-2254
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Soon Moon Jeong,Seongkyu Song,Kyung-Il Joo,Joonwoo Kim,Sung-Ho Hwang,Jaewook Jeong,Hyunmin Kim Energy Environ. Sci., 2014,7, 3338-3346
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H. V. Rasika Dias,Himashinie V. K. Diyabalanage,Mukunda M. Ghimire,Joshua M. Hudson,Devaborniny Parasar,Chammi S. Palehepitiya Gamage,Shan Li,Mohammad A. Omary Dalton Trans., 2019,48, 14979-14983
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8. Beyond the ridge pattern: multi-informative analysis of latent fingermarks by MALDImass spectrometryS. Francese,R. Bradshaw,L. S. Ferguson,R. Wolstenholme,M. R. Clench,S. Bleay Analyst, 2013,138, 4215-4228
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Samuel Bernard,Chrystelle Salameh,Philippe Miele Dalton Trans., 2016,45, 861-873
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Jiyou Han,Miae Won,Ji Hyeon Kim,Kyungim Min,Paramesh Jangili,Jong Seung Kim Chem. Soc. Rev., 2020,49, 7856-7878
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-(tert-butylsulfamoyl)-4-methoxybenzoateに関する追加情報
Comprehensive Overview of 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-(tert-butylsulfamoyl)-4-methoxybenzoate (CAS No. 2248318-02-5)
The compound 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-(tert-butylsulfamoyl)-4-methoxybenzoate (CAS No. 2248318-02-5) is a highly specialized chemical entity with significant potential in pharmaceutical and agrochemical research. Its unique molecular structure, featuring a 1,3-dioxo-isoindole core coupled with a tert-butylsulfamoyl and methoxybenzoate moiety, makes it a subject of interest for drug discovery and material science applications. Researchers are increasingly exploring its role as a key intermediate in the synthesis of bioactive molecules, particularly those targeting enzyme inhibition and receptor modulation.
In recent years, the demand for sulfonamide derivatives and isoindole-based compounds has surged due to their versatility in medicinal chemistry. The tert-butylsulfamoyl group in this compound enhances its metabolic stability, a critical factor in the development of long-acting therapeutics. Meanwhile, the 4-methoxybenzoate segment contributes to improved solubility and bioavailability, addressing common challenges in formulation science. These attributes align with current trends in precision medicine and sustainable chemistry, where researchers prioritize molecules with optimized pharmacokinetic profiles.
From a synthetic perspective, CAS No. 2248318-02-5 exemplifies modern green chemistry principles. Its production often involves catalytic methods that minimize waste, resonating with the pharmaceutical industry's push toward environmentally friendly synthesis. Analytical techniques like HPLC and LC-MS are routinely employed to verify its purity, ensuring compliance with stringent regulatory standards for high-value intermediates. This quality control aspect is particularly relevant given the growing emphasis on supply chain transparency in fine chemicals.
The compound's potential extends to crop protection applications, where its structural motifs mimic those found in modern agrochemicals. The sulfamoyl functionality, in particular, has shown promise in modulating plant metabolic pathways, sparking interest in sustainable agriculture solutions. This dual applicability in human health and agriculture positions 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-(tert-butylsulfamoyl)-4-methoxybenzoate as a compound of cross-disciplinary importance.
Ongoing research explores its role in photodynamic therapy and materials science, leveraging the isoindole-1,3-dione core's photophysical properties. The compound's ability to participate in click chemistry reactions further enhances its utility as a molecular scaffold for bioconjugation. These cutting-edge applications reflect the convergence of chemical biology and nanotechnology, two fields dominating contemporary scientific discourse.
For researchers sourcing this material, attention to storage conditions and handling protocols is paramount. While not classified as hazardous under standard regulations, proper laboratory practices should be maintained to preserve its stability. The compound typically appears as a white to off-white crystalline powder, with characterization data available through NMR and FTIR spectroscopy. These analytical details are crucial for scientists verifying batch-to-batch consistency in their experiments.
In conclusion, CAS No. 2248318-02-5 represents a compelling case study in modern functional material development. Its multifaceted applications—from drug discovery to smart materials—highlight the evolving nature of specialty chemicals in addressing global challenges. As research continues to uncover new dimensions of its utility, this compound is poised to remain relevant in both academic and industrial settings for years to come.
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